molecular formula C9H8N2O2 B1334188 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 88751-05-7

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1334188
CAS RN: 88751-05-7
M. Wt: 176.17 g/mol
InChI Key: GZSGOOWNEOBWCG-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of a methyl group at the 8th position and a carboxylic acid group at the 2nd position on the imidazo[1,2-a]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, the synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring systems was achieved by intramolecular cyclization of an iminium ion, which was derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde . Another study reported the palladium-catalyzed arylation of the inert β-C(sp2)-H bond of carboxylic acid derivatives using 8-aminoimidazo[1,2-a]pyridine as a directing group . Additionally, the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid derivatives was accomplished via cyclization of 2-aminopyridin-3-ol with bromopyruvic acid .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused bicyclic ring system consisting of an imidazole ring joined to a pyridine ring. The presence of substituents such as a methyl group or a carboxylic acid group can influence the electronic distribution and the overall three-dimensional conformation of the molecule, which in turn can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including cyclization, arylation, and condensation reactions. The reactivity of these compounds can be directed by functional groups, such as amino or hydroxy groups, which can act as directing groups in catalytic reactions . The presence of a carboxylic acid group also allows for coupling reactions with amino acid derivatives to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid would be influenced by its functional groups. The methyl group is a hydrophobic moiety that can affect the compound's solubility and lipophilicity, while the carboxylic acid group can engage in hydrogen bonding and ionization, impacting the compound's solubility and acidity. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Pharmacological Potential

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been extensively researched for their synthesis methodologies and potential pharmacological activities. Studies have focused on the preparation of various derivatives and assessing their anti-inflammatory, analgesic, and antipyretic properties.

  • Synthesis Techniques : Innovative synthesis methods have been developed for creating derivatives of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. For instance, research has shown the synthesis of such compounds through reactions involving 2-aminopyridines and ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ethyl carboxylates (Abignente et al., 1982).

  • Pharmacological Activities : These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. For instance, a study reported the anti-inflammatory activity of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, showcasing their potential in pharmacological applications (Abignente et al., 1984).

Chemical Reactions and Combinatorial Chemistry

Research has also delved into the chemical reactions involving 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, contributing to the field of combinatorial chemistry and synthesis of new materials.

  • Chemical Reactions : An example of such research includes the study of cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid reacting in the presence of benzaldehyde derivatives. This study presents a one-pot procedure for synthesizing new compounds that are significant in medicinal and biological sciences (Marandi, 2018).

Heterocyclic Chemistry

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in the synthesis and study of heterocyclic compounds, which are essential in medicinal chemistry.

  • New Heterocyclic Compounds : Research has led to the synthesis of novel thiazolidines and spirothiazolidines derived from this compound, though they showed limited antituberculous activity at certain concentrations. This highlights the role of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in exploring new heterocyclic compounds (Kasimogullari & Cesur, 2004).

Safety and Hazards

The safety information for 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research could focus on further exploring the potential of these compounds in the treatment of various diseases .

properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSGOOWNEOBWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374950
Record name 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

88751-05-7
Record name 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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